

# Introduction: Elucidating the Structure of a Classic Organotin Compound

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## Compound of Interest

Compound Name: *Dimethyldiphenyltin*

CAS No.: 1080-43-9

Cat. No.: B094608

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**Dimethyldiphenyltin**, with the chemical formula  $(\text{CH}_3)_2\text{Sn}(\text{C}_6\text{H}_5)_2$ , is a tetraorganotin compound that serves as a fundamental building block and reference compound in organometallic chemistry.[1][2][3] Its well-defined structure, featuring both aliphatic and aromatic substituents bonded to a central tin atom, makes it an excellent model for studying the spectroscopic properties of more complex organotin derivatives. Accurate structural elucidation is paramount for understanding reactivity, developing new synthetic methodologies, and ensuring quality control in applications ranging from catalysis to materials science.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **dimethyldiphenyltin**. As senior application scientists, our goal is not merely to present data but to explain the underlying principles and interpretative logic, offering a field-proven perspective on how these techniques synergistically provide an unambiguous structural portrait.[4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for determining the solution-state structure of **dimethyldiphenyltin**. By probing the magnetic environments of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  nuclei, we can map the connectivity and geometry of the molecule with high precision.[5]

## $^1\text{H}$ NMR Spectroscopy: Probing the Proton Environment

The  $^1\text{H}$  NMR spectrum provides a direct view of the methyl and phenyl protons.

- **Methyl Protons ( $-\text{CH}_3$ ):** The two methyl groups are chemically equivalent, giving rise to a single, sharp resonance. A key diagnostic feature is the presence of "satellite" peaks flanking the main singlet. These satellites arise from the coupling of the protons to the spin-active tin isotopes,  $^{117}\text{Sn}$  (7.68% abundance) and  $^{119}\text{Sn}$  (8.58% abundance).[6][7] The presence of these satellites is definitive proof that the methyl groups are directly bonded to the tin atom. The magnitude of the two-bond coupling constant, typically denoted as  $^2J(^{119}\text{Sn}-^1\text{H})$ , is sensitive to the hybridization of the tin atom and the C-Sn-C bond angle, providing valuable insight into the molecule's geometry.[8]
- **Phenyl Protons ( $-\text{C}_6\text{H}_5$ ):** The protons on the two phenyl rings produce a more complex signal, typically appearing as a multiplet in the aromatic region of the spectrum (approx. 7.0-7.6 ppm). This multiplet results from the overlapping signals of the ortho, meta, and para protons.

## $^{13}\text{C}$ NMR Spectroscopy: Mapping the Carbon Skeleton

The  $^{13}\text{C}$  NMR spectrum reveals the four unique carbon environments in the molecule.

- **Methyl Carbon ( $-\text{CH}_3$ ):** A single resonance is observed for the two equivalent methyl carbons. This signal is split into a doublet by the tin nucleus. The one-bond coupling constant,  $^1J(^{119}\text{Sn}-^{13}\text{C})$ , is significantly larger than the proton coupling and is highly indicative of the s-character of the Sn-C bond and the coordination geometry at the tin center.[8]
- **Phenyl Carbons ( $-\text{C}_6\text{H}_5$ ):** Four distinct signals are expected for the phenyl carbons: the ipso-carbon (directly attached to tin) and the ortho, meta, and para carbons. Each of these signals exhibits coupling to the tin nucleus, with the magnitude of the coupling constant ( $^nJ(\text{Sn}-\text{C})$ ) decreasing as the number of bonds between the atoms increases.

## <sup>119</sup>Sn NMR Spectroscopy: A Direct Window to the Tin Center

As the most abundant and receptive spin- $\frac{1}{2}$  tin isotope, <sup>119</sup>Sn NMR provides a direct and highly sensitive probe of the electronic environment at the metal center. The chemical shift ( $\delta$ ) is strongly dependent on the coordination number and the nature of the substituents. For a tetracoordinate compound like **dimethyldiphenyltin**, the chemical shift is expected in a characteristic upfield region.

### Summary of NMR Spectroscopic Data

Nucleus	Group	Chemical Shift ( $\delta$ , ppm)	Coupling Constant (J, Hz)	Key Insights
$^1\text{H}$	$-\text{CH}_3$	$\sim 0.5 - 0.8$	$^2J(^{119}\text{Sn}-^1\text{H}) \approx 54-60$ Hz	Confirms Sn- $\text{CH}_3$ bond via satellites; J value indicates geometry.
$-\text{C}_6\text{H}_5$	$\sim 7.0 - 7.6$ (multiplet)	-	Confirms presence of phenyl groups.	
$^{13}\text{C}$	$-\text{CH}_3$	$\sim -9$ to $-10$	$^1J(^{119}\text{Sn}-^{13}\text{C}) \approx 340-380$ Hz	J value is highly sensitive to Sn-C bond character and geometry.
$-\text{C}_6\text{H}_5$ (ipso)	$\sim 140 - 145$	$^1J(^{119}\text{Sn}-^{13}\text{C}) \approx 450-500$ Hz	Diagnostic for direct Sn-Aryl bond.	
$-\text{C}_6\text{H}_5$ (o, m, p)	$\sim 125 - 138$	$^nJ(\text{Sn}-\text{C})$ visible	Completes the carbon skeleton assignment.	
$^{119}\text{Sn}$	$(\text{CH}_3)_2\text{Sn}(\text{Ph})_2$	$\sim -20$ to $-40$	-	Confirms tetracoordinate tin center.

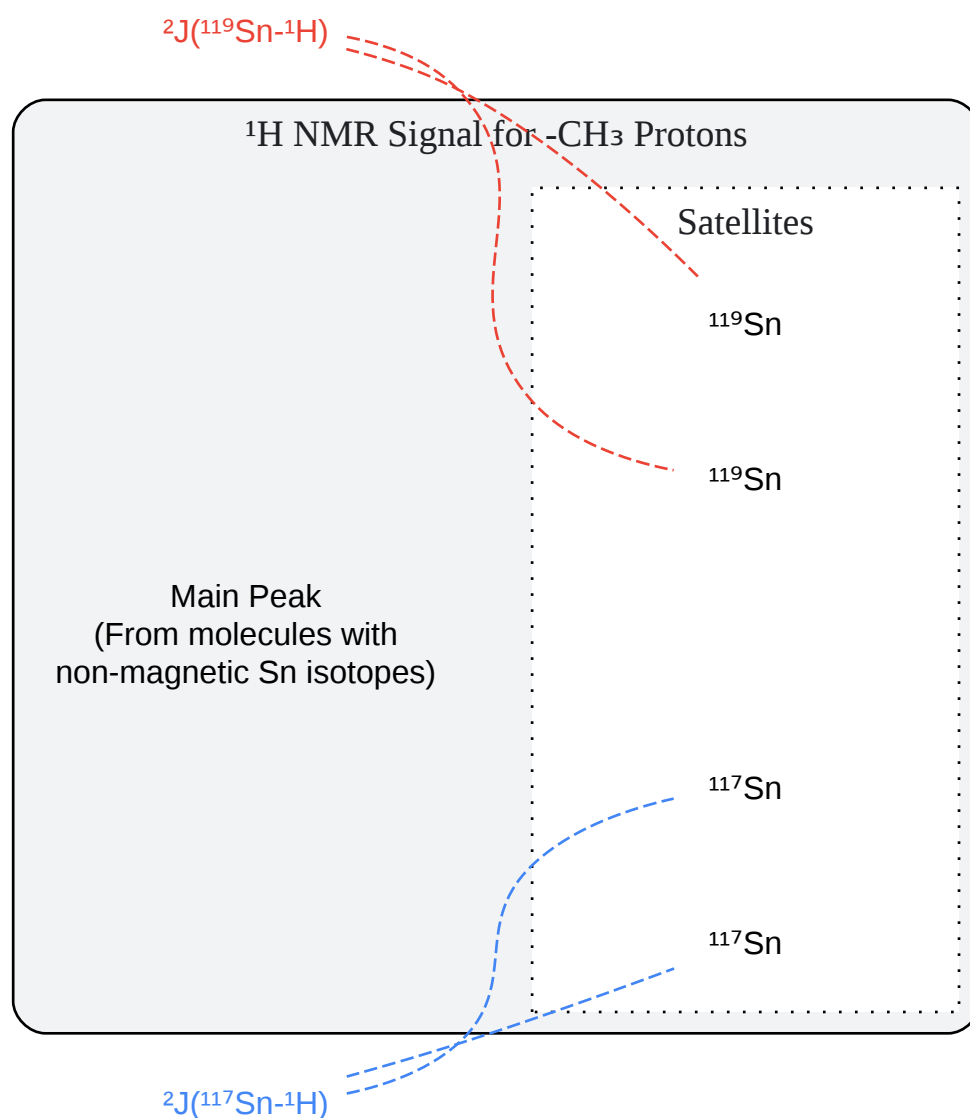
## Experimental Protocol: Acquiring High-Quality NMR Spectra

Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of a deuterated solvent that fully dissolves the analyte prevents strong solvent signals from obscuring the analyte's resonances.<sup>[9]</sup> Using a standard 5 mm NMR tube and ensuring sufficient sample concentration are key to achieving a good signal-to-noise ratio.

#### Procedure:

- Weigh approximately 10-20 mg of **dimethyldiphenyltin** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).[\[10\]](#)
- Gently swirl or vortex the vial until the solid is completely dissolved.
- Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol.
- Cap the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge for the specific spectrometer.
- Insert the sample into the NMR spectrometer.
- Acquire the spectrum using standard parameters for  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{119}\text{Sn}$  nuclei, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.[\[9\]](#)[\[11\]](#)

## Visualization of $^1\text{H}$ NMR Tin Satellites



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Caption: Diagram of the methyl proton signal showing the main peak and satellite peaks from coupling to tin isotopes.

## Infrared (IR) Spectroscopy: Identifying Key Functional Bonds

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a molecular "fingerprint" and confirming the presence of key functional groups.[12] For

**dimethyldiphenyltin**, the most informative regions of the spectrum are those corresponding to the Sn-C bonds and the vibrations of the phenyl and methyl substituents.

## Key Vibrational Modes

- **Sn-C (Tin-Carbon) Stretching:** The most crucial absorptions for confirming the organotin framework are the Sn-C stretching vibrations. The asymmetric ( $\nu_{as}$ ) and symmetric ( $\nu_s$ ) stretches for both the Sn-C(methyl) and Sn-C(phenyl) bonds appear in the far-IR region. These bands are definitive evidence of the carbon-tin bonds.[\[13\]](#)
- **Phenyl Group Vibrations:** The phenyl rings give rise to several characteristic absorptions:
  - **Aromatic C-H Stretch:** Found just above  $3000\text{ cm}^{-1}$ .
  - **Aromatic C=C Stretch:** A series of sharp bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
  - **C-H Out-of-Plane Bending:** Strong absorptions in the  $750\text{-}700\text{ cm}^{-1}$  range, characteristic of monosubstituted benzene rings.
- **Methyl Group Vibrations:** The methyl groups are identified by their C-H stretching and bending modes, typically found around  $2950\text{-}2850\text{ cm}^{-1}$  and  $1450\text{-}1375\text{ cm}^{-1}$ , respectively.

## Summary of Key IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity	Significance
3070 - 3000	Aromatic C-H stretch	Medium	Confirms phenyl groups.
2980 - 2900	Methyl C-H stretch	Medium	Confirms methyl groups.
~1425	Aromatic C=C stretch	Strong	Phenyl ring backbone.
~730 & ~695	Aromatic C-H out-of-plane bend	Strong	Confirms monosubstituted phenyl rings.
~530 - 560	Sn-C (phenyl & methyl) asymmetric stretch	Strong	Diagnostic for Sn-C bonds.
~510 - 525	Sn-C (methyl) symmetric stretch	Medium	Diagnostic for Sn-C bonds.

## Experimental Protocol: IR Sample Preparation (Thin Film Method)

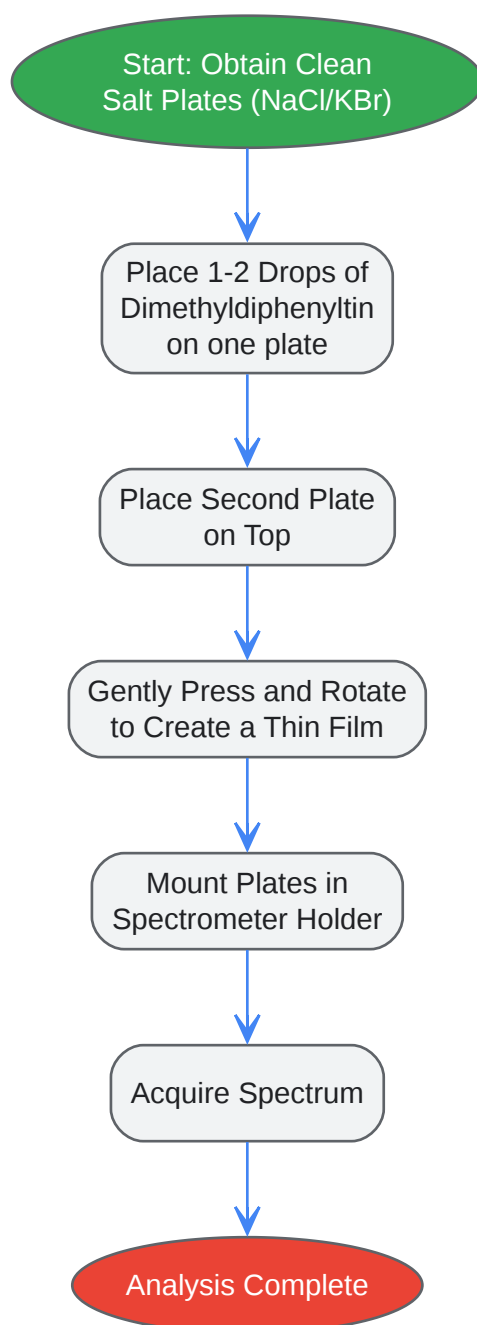
Rationale: For air-stable liquids or low-melting solids, the thin film method is a fast and simple way to obtain a high-quality spectrum. It involves creating a thin layer of the sample between two IR-transparent salt plates, ensuring the IR beam can pass through the sample.<sup>[14]</sup>

Procedure:

- Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture from fingertips.
- Place one drop of liquid **dimethyldiphenyltin** (or a small amount of the molten solid) onto the center of one plate.
- Carefully place the second salt plate on top of the first.

- Gently press the plates together and rotate them slightly to spread the sample into a uniform, thin film. The film should appear somewhat cloudy or show interference fringes (rainbow colors), but not be so thick that it absorbs all the IR radiation.
- Place the assembled plates into the spectrometer's sample holder.
- Acquire a background spectrum of the empty beam path first, then acquire the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.

## Visualization of IR Sample Preparation Workflow



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Caption: Workflow for preparing a thin film IR sample using salt plates.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern under energetic conditions.[15][16]

## Isotopic Pattern: The Tin Signature

The most striking feature in the mass spectrum of any tin-containing compound is the unique isotopic cluster. Tin has ten stable isotopes, leading to a highly characteristic pattern for the molecular ion and any tin-containing fragments. This pattern is an unambiguous indicator of the presence of tin in an ion.

## Fragmentation Pathways

Under Electron Ionization (EI), the **dimethyldiphenyltin** molecule will form a molecular ion ( $M^+$ ), which then undergoes fragmentation. The most common pathways involve the cleavage of the tin-carbon bonds, as these are typically the weakest bonds in the molecule.

- **Loss of a Methyl Radical:** The primary fragmentation is often the loss of a methyl group ( $\bullet\text{CH}_3$ ) to form the  $[M - 15]^+$  ion,  $(\text{CH}_3)\text{Sn}(\text{C}_6\text{H}_5)_2^+$ . This fragment is often one of the most abundant in the spectrum due to the stability of the resulting cation.
- **Loss of a Phenyl Radical:** Loss of a phenyl group ( $\bullet\text{C}_6\text{H}_5$ ) is also a common pathway, leading to the  $[M - 77]^+$  ion,  $(\text{CH}_3)_2\text{Sn}(\text{C}_6\text{H}_5)^+$ .
- **Further Fragmentation:** These initial fragments can lose additional organic groups, leading to a cascade of smaller tin-containing ions such as  $[\text{Sn}(\text{C}_6\text{H}_5)]^+$  and  $[\text{Sn}(\text{CH}_3)]^+$ , and ultimately the bare  $\text{Sn}^+$  ion.

## Summary of Major Mass Fragments

m/z (for $^{120}\text{Sn}$ )	Ion Formula	Identity
304	$[(\text{CH}_3)_2^{120}\text{Sn}(\text{C}_6\text{H}_5)_2]^+$	Molecular Ion ( $M^+$ )
289	$[(\text{CH}_3)^{120}\text{Sn}(\text{C}_6\text{H}_5)_2]^+$	$[M - \text{CH}_3]^+$
227	$[(\text{CH}_3)_2^{120}\text{Sn}(\text{C}_6\text{H}_5)]^+$	$[M - \text{C}_6\text{H}_5]^+$
197	$[^{120}\text{Sn}(\text{C}_6\text{H}_5)]^+$	Tin-phenyl cation
135	$[^{120}\text{Sn}(\text{CH}_3)]^+$	Tin-methyl cation

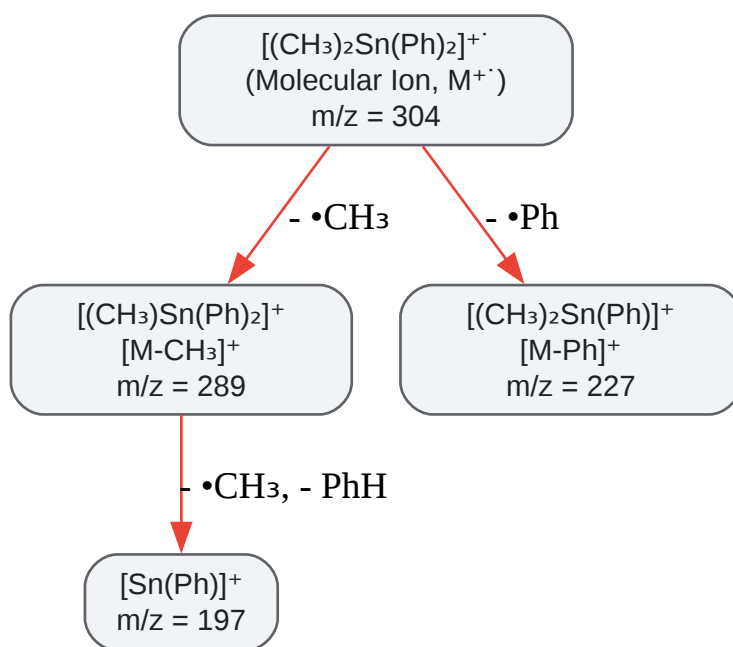
## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Rationale: EI is a robust, "hard" ionization technique suitable for relatively volatile and thermally stable compounds like **dimethyldiphenyltin**. It reliably produces a molecular ion and a rich, reproducible fragmentation pattern that is excellent for structural confirmation.

Procedure:

- Dissolve a small amount (~1 mg) of **dimethyldiphenyltin** in a volatile solvent (e.g., dichloromethane or hexane).
- Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe (for solids/liquids) or by injection into a gas chromatograph (GC-MS) if sample purity needs to be assessed simultaneously.
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated, separated by their mass-to-charge ratio ( $m/z$ ) in a mass analyzer (e.g., a quadrupole), and detected.
- The resulting mass spectrum plots ion intensity versus  $m/z$ .

## Visualization of Primary Fragmentation Pathways



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Caption: Primary fragmentation pathways for **dimethyldiphenyltin** under electron ionization conditions.

## Conclusion: A Synergistic Approach to Structural Verification

The characterization of **dimethyldiphenyltin** is a clear illustration of the power of modern spectroscopic methods. NMR spectroscopy provides an intricate map of the molecular framework in solution, confirming the connectivity and geometry through chemical shifts and coupling constants. Infrared spectroscopy offers rapid confirmation of the key functional groups, particularly the crucial tin-carbon bonds. Finally, mass spectrometry validates the molecular weight and reveals predictable fragmentation pathways, with the tin isotopic pattern serving as an unmistakable signature.

Together, these three techniques provide a self-validating system of analysis. Each method corroborates the findings of the others, culminating in an unambiguous and confident structural assignment. This multi-faceted approach is fundamental to rigorous research and development in organometallic chemistry.

## References

- The Royal Society of Chemistry. Supplementary Information.
- ResearchGate. Supporting Information.
- Organic Chemistry Data. NMR Spectroscopy :: 7-MULTI-2 Effects of Other NMR-Active Nuclei on  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectra.
- The Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance ( $^1\text{H}$  NMR) spectra were recorded with a Varian Mercury plus (400 M).
- ResearchGate. Proposed mass fragmentation pattern for compound (6).
- National Institutes of Health. Review of  $^{13}\text{C}$  carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC.
- Scribd. Organotin Chemistry Experiments | PDF | Proton Nuclear Magnetic Resonance | Tin.
- American Elements. **Dimethyldiphenyltin**.
- National Institutes of Health. **Dimethyldiphenyltin** |  $\text{C}_{14}\text{H}_{16}\text{Sn}$  | CID 11130460 - PubChem.
- Ereztech. **Dimethyldiphenyltin** | Dimethyldiphenylstannane |  $\text{C}_{14}\text{H}_{16}\text{Sn}$ .
- ResearchGate. How to Characterize Organometallic Compounds?
- Chemistry LibreTexts. IR Spectroscopy.
- YouTube. How to prepare an IR sample.
- Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). The mass spectra and fragmentation patterns of silicon, germanium, and tin tetra-allyls, and tetramethyltin.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Semantic Scholar. NMR Spectra and structures of organotin compounds.
- Chemguide. mass spectra - fragmentation patterns.
- ALWSCI. How To Prepare And Run An NMR Sample - Blogs - News.
- Wikipedia. Fragmentation (mass spectrometry).
- Carbon-Tin Vibrational Frequencies in Substituted Trimethylvinylstannanes.

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## Sources

1. [americanelements.com](http://americanelements.com) [[americanelements.com](http://americanelements.com)]
2. [Dimethyldiphenyltin |  \$\text{C}\_{14}\text{H}\_{16}\text{Sn}\$  | CID 11130460 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

- [3. Dimethyldiphenyltin | Dimethyldiphenylstannane | C14H16Sn - Ereztech \[ereztech.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. NMR Spectra and structures of organotin compounds | Semantic Scholar \[semanticscholar.org\]](#)
- [6. organicchemistrydata.org \[organicchemistrydata.org\]](#)
- [7. scribd.com \[scribd.com\]](#)
- [8. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. How To Prepare And Run An NMR Sample - Blogs - News \[alwsci.com\]](#)
- [10. rsc.org \[rsc.org\]](#)
- [11. rsc.org \[rsc.org\]](#)
- [12. chem.libretexts.org \[chem.libretexts.org\]](#)
- [13. d-nb.info \[d-nb.info\]](#)
- [14. youtube.com \[youtube.com\]](#)
- [15. chemguide.co.uk \[chemguide.co.uk\]](#)
- [16. Fragmentation \(mass spectrometry\) - Wikipedia \[en.wikipedia.org\]](#)
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